molecular formula C12H17NO2 B13287376 N-cyclobutyl-2,5-dimethoxyaniline

N-cyclobutyl-2,5-dimethoxyaniline

Cat. No.: B13287376
M. Wt: 207.27 g/mol
InChI Key: DXKHABBSQONWOZ-UHFFFAOYSA-N
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Description

N-cyclobutyl-2,5-dimethoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclobutyl-2,5-dimethoxyaniline can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxyaniline with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2,5-dimethoxyaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amine derivatives.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in materials science, the compound’s conductive properties are attributed to the delocalization of electrons within the polymer matrix. In pharmaceutical research, its biological activity may be related to its ability to interact with specific enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-cyclobutyl-2,5-dimethoxyaniline

InChI

InChI=1S/C12H17NO2/c1-14-10-6-7-12(15-2)11(8-10)13-9-4-3-5-9/h6-9,13H,3-5H2,1-2H3

InChI Key

DXKHABBSQONWOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2CCC2

Origin of Product

United States

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